7-Chloro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-chloro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of the chromeno-pyrrole core and the introduction of the furan and other substituents. Common synthetic routes may involve:
Formation of the Chromeno-Pyrrole Core: This step often involves cyclization reactions under acidic or basic conditions.
Introduction of the Furan Ring: This can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The chromeno-pyrrole core can be reduced under specific conditions.
Substitution: Functional groups such as methoxy and methylpropoxy can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Reduced chromeno-pyrrole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving furan and chromeno-pyrrole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The furan ring and chromeno-pyrrole core can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A simpler furan derivative with applications in polymer chemistry.
Chromeno-pyrrole derivatives: Various derivatives with different substituents that exhibit unique properties and applications.
Properties
Molecular Formula |
C27H24ClNO6 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H24ClNO6/c1-15(2)14-34-21-8-6-16(11-22(21)32-3)24-23-25(30)19-12-17(28)7-9-20(19)35-26(23)27(31)29(24)13-18-5-4-10-33-18/h4-12,15,24H,13-14H2,1-3H3 |
InChI Key |
CXEOJLPGIPYJNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl)OC |
Origin of Product |
United States |
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